molecular formula C26H25NO5 B12309483 (R)-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid

(R)-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid

Cat. No.: B12309483
M. Wt: 431.5 g/mol
InChI Key: BMJCBHCWKXMPEH-UHFFFAOYSA-N
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Description

®-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid is a chemical compound with the molecular formula C20H21NO4. It is a derivative of butanoic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the butanoic acid backbone: The butanoic acid backbone is constructed through a series of reactions, including alkylation and esterification.

    Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced via a substitution reaction, often using a methoxyphenyl halide as the reagent.

    Deprotection: The Fmoc group is removed under mild basic conditions, typically using piperidine in a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of ®-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

®-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The methoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like methoxyphenyl halides and nucleophiles such as amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

®-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex molecules due to its stability and ease of deprotection.

    Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions or biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Fmoc-amino)-4-phenylbutanoic acid: Similar structure but lacks the methoxy group.

    ®-3-(Boc-amino)-4-(2-methoxyphenyl)butanoic acid: Uses a different protecting group (Boc) instead of Fmoc.

    ®-3-(Fmoc-amino)-4-(4-methoxyphenyl)butanoic acid: The methoxy group is positioned differently on the phenyl ring.

Uniqueness

®-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid is unique due to the presence of the Fmoc protecting group and the specific positioning of the methoxy group on the phenyl ring. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis and other applications.

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methoxyphenyl)butanoic acid

InChI

InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-18(15-25(28)29)27-26(30)32-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h2-13,18,23H,14-16H2,1H3,(H,27,30)(H,28,29)

InChI Key

BMJCBHCWKXMPEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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